Nitroscanate

Veterinary Parasitology Cestode Infection Anthelmintic Efficacy

Nitroscanate (CAS 19881-18-6) is a single-dose, broad-spectrum nitrothiazole anthelmintic delivering >95% efficacy against hookworms and >97% against tapeworms (Taenia, Dipylidium caninum) at 50 mg/kg. Clinically proven to clear praziquantel-resistant Dipylidium infections, it provides a critical second-line option for veterinary formularies. Its high therapeutic margin (20–40×) and simplified single-dose protocol reduce labor and improve compliance in high-throughput animal facilities and shelters. Procure to maintain an essential resistance-management alternative.

Molecular Formula C13H8N2O3S
Molecular Weight 272.28 g/mol
CAS No. 19881-18-6
Cat. No. B1679008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroscanate
CAS19881-18-6
Synonyms4-nitro-4'-isothiocyanodiphenyl ether
GS 23654
Lapatol
nitroscanate
Molecular FormulaC13H8N2O3S
Molecular Weight272.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H
InChIKeySVMGVZLUIWGYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitroscanate (CAS 19881-18-6): A Broad-Spectrum Veterinary Anthelmintic for Scientific Procurement


Nitroscanate (CAS 19881-18-6), a nitrothiazole-class anthelmintic, is a broad-spectrum parasiticide primarily indicated for the treatment and control of gastrointestinal nematode (roundworm) and cestode (tapeworm) infections in canines [1]. It demonstrates efficacy against key veterinary pathogens including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Taenia spp., and Dipylidium caninum [2]. Unlike many common anthelmintics that require multi-day dosing or combination formulations, nitroscanate offers a simplified single-dose administration profile at 50 mg/kg for most common indications, which may reduce handling stress and improve owner compliance in clinical or research settings [3].

Why Nitroscanate is Not Directly Interchangeable with Common Canine Anthelmintics


Generic substitution within the canine anthelmintic class is scientifically unsound due to substantial and quantifiable differences in species-specific efficacy, spectrum of activity, resistance profiles, and pharmacokinetic properties. While compounds like praziquantel are highly effective against most cestodes, they lack nematocidal activity [1]. Conversely, common nematocides like pyrantel or fenbendazole offer poor to no efficacy against tapeworms [2]. Even when comparing broad-spectrum agents, critical divergences exist: mebendazole, a common comparator, shows markedly lower efficacy against Dipylidium caninum and requires a multi-day course for optimal effect [3]. Crucially, emerging praziquantel resistance in D. caninum presents a clinical scenario where nitroscanate's unique efficacy profile provides a critical alternative, directly impacting procurement decisions for veterinary formularies and research protocols [4].

Product-Specific Quantitative Differentiation: Nitroscanate vs. Comparator Anthelmintics


Superior Cestocidal Efficacy: Nitroscanate vs. Mebendazole Against Dipylidium caninum

Nitroscanate demonstrates significantly higher efficacy against the common tapeworm Dipylidium caninum compared to the broad-spectrum alternative, mebendazole. In a direct comparative study, nitroscanate achieved a 99% efficacy rate against D. caninum, whereas mebendazole achieved 95% [1]. This difference, while seemingly small, is critical in field settings for achieving total parasite clearance.

Veterinary Parasitology Cestode Infection Anthelmintic Efficacy

Overcoming Praziquantel Resistance: Nitroscanate as a Critical Second-Line Cestocide

Nitroscanate provides a clinically effective option for treating praziquantel-resistant Dipylidium caninum infections. A 2022 case report documented a dog with persistent D. caninum infection despite repeated treatments with praziquantel and epsiprantel [1]. A single dose of nitroscanate successfully eliminated the infection, confirmed by capsule endoscopy [1]. This demonstrates that nitroscanate retains efficacy against praziquantel-resistant strains.

Drug Resistance Dipylidium caninum Veterinary Therapeutics

Quantified Safety Margin: Therapeutic Index and Tolerability in Canines

Nitroscanate exhibits a wide safety margin in dogs, which is a critical consideration for procurement where administration to a diverse canine population (including puppies) is anticipated. The therapeutic margin in dogs is reported to be between 20 and 40 [1]. Specifically, puppies have been shown to tolerate repeat doses of 1000 mg/kg every two weeks, which is 20 times the standard therapeutic dose of 50 mg/kg [2].

Veterinary Toxicology Safety Pharmacology Anthelmintic

Dose- and Particle-Size Dependent Efficacy Against Echinococcus granulosus

Nitroscanate's activity against Echinococcus granulosus is highly dependent on dose and formulation, providing a quantifiable guide for protocol selection. While a coarse particle formulation given as two doses of 200 mg/kg reduced E. granulosus worm burden by 94.1% in farm dogs, a micronized formulation at a single dose of 50 mg/kg achieved a 98.3% reduction [1]. This highlights the superior performance of micronized formulations at a standard dose.

Echinococcosis Cestode Control Zoonosis

Comparative Nematocidal Efficacy: Nitroscanate vs. Mebendazole vs. Pyrantel/Febantel/Praziquantel (PFP)

Nitroscanate's efficacy against hookworms (Ancylostoma spp.) is comparable to mebendazole and a combination of pyrantel, febantel, and praziquantel (PFP), but its efficacy against ascarids (Toxocara canis) is moderately lower [1]. In a controlled study, nitroscanate showed 95.13-100% efficacy against hookworms, similar to mebendazole and PFP (97.45-100%). However, against ascarids, nitroscanate was 81.90-85.29% effective, while mebendazole and PFP were >97.45% effective [1].

Hookworm Ascariasis Anthelmintic Comparison

Onset of Action: Nitroscanate vs. Mebendazole in Unweaned Puppies

In a field trial involving 155 dogs, nitroscanate demonstrated a significantly faster onset of action against Toxocara canis infections in unweaned puppies compared to mebendazole [1]. While both drugs showed similar ultimate efficacy in adult dogs, the faster action of nitroscanate in young animals is a clinically meaningful difference.

Pediatric Parasitology Toxocara canis Treatment Onset

Recommended Scientific and Industrial Applications for Nitroscanate Based on Quantitative Evidence


Veterinary Formulary Inclusion for Managing Praziquantel-Resistant Dipylidiasis

Nitroscanate is an essential formulary agent for veterinary clinics and shelters facing praziquantel-resistant Dipylidium caninum infections. Clinical evidence confirms its efficacy in clearing infections where praziquantel and epsiprantel have failed, positioning it as a critical second-line or alternative therapy [1]. Procurement is justified to ensure treatment options remain available for refractory tapeworm cases.

Single-Dose Broad-Spectrum Deworming in Shelter and Research Dog Populations

In high-throughput animal facilities, shelters, and research colonies, a single-dose anthelmintic with a favorable safety profile is ideal. Nitroscanate at 50 mg/kg provides >95% efficacy against hookworms and >97-100% efficacy against common tapeworms (Taenia, Dipylidium) [2], with a therapeutic margin of 20-40, reducing the risk of adverse events [3]. This simplifies treatment protocols and minimizes labor compared to multi-day or multi-drug regimens.

Echinococcus granulosus Control in Endemic Regions and Working Dog Programs

For controlling the zoonotic tapeworm Echinococcus granulosus in farm dogs, hunting hounds, and other working dogs, the micronized formulation of nitroscanate is a scientifically supported choice. A single 50 mg/kg dose achieves a 98.3% reduction in worm burden [4], offering a practical and highly effective tool for public health and agricultural deworming campaigns. This efficacy exceeds that of coarse particle formulations and rivals more complex dosing regimens.

Hookworm Control with Secondary Cestode Coverage

Nitroscanate is optimally deployed in situations where strong hookworm control (95-100% efficacy) is the primary objective, and simultaneous treatment of tapeworms is a required or beneficial secondary outcome [5]. This makes it a strategically efficient compound for procurement in programs where Ancylostoma spp. is a major health concern but dedicated cestocides are not required or are cost-prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitroscanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.